Cas no 2227760-50-9 (methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate)

Methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate is a chiral ester compound featuring both hydroxyl and dimethylamino functional groups, making it a versatile intermediate in organic synthesis. The (3S) stereocenter ensures enantioselective reactivity, which is valuable for asymmetric synthesis applications. The presence of the dimethylamino group enhances solubility in polar solvents, while the ester moiety allows for further derivatization under mild conditions. This compound is particularly useful in pharmaceutical and fine chemical research, where precise stereochemical control is critical. Its balanced hydrophilicity and lipophilicity contribute to favorable pharmacokinetic properties in drug development. The structural features also enable its use in catalytic systems or as a ligand precursor.
methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate structure
2227760-50-9 structure
商品名:methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate
CAS番号:2227760-50-9
MF:C8H17NO3
メガワット:175.225482702255
CID:6612499
PubChem ID:165625479

methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate 化学的及び物理的性質

名前と識別子

    • methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate
    • EN300-1768066
    • 2227760-50-9
    • インチ: 1S/C8H17NO3/c1-9(2)5-4-7(10)6-8(11)12-3/h7,10H,4-6H2,1-3H3/t7-/m0/s1
    • InChIKey: AYXOTZCJIWZPRW-ZETCQYMHSA-N
    • ほほえんだ: O[C@H](CC(=O)OC)CCN(C)C

計算された属性

  • せいみつぶんしりょう: 175.12084340g/mol
  • どういたいしつりょう: 175.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 6
  • 複雑さ: 136
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 49.8Ų

methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1768066-0.5g
methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate
2227760-50-9
0.5g
$1591.0 2023-09-20
Enamine
EN300-1768066-0.1g
methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate
2227760-50-9
0.1g
$1459.0 2023-09-20
Enamine
EN300-1768066-2.5g
methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate
2227760-50-9
2.5g
$3249.0 2023-09-20
Enamine
EN300-1768066-0.25g
methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate
2227760-50-9
0.25g
$1525.0 2023-09-20
Enamine
EN300-1768066-5.0g
methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate
2227760-50-9
5g
$4806.0 2023-06-03
Enamine
EN300-1768066-5g
methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate
2227760-50-9
5g
$4806.0 2023-09-20
Enamine
EN300-1768066-1g
methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate
2227760-50-9
1g
$1658.0 2023-09-20
Enamine
EN300-1768066-1.0g
methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate
2227760-50-9
1g
$1658.0 2023-06-03
Enamine
EN300-1768066-10.0g
methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate
2227760-50-9
10g
$7128.0 2023-06-03
Enamine
EN300-1768066-0.05g
methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate
2227760-50-9
0.05g
$1393.0 2023-09-20

methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate 関連文献

methyl (3S)-5-(dimethylamino)-3-hydroxypentanoateに関する追加情報

Methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate: A Comprehensive Overview

Methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate, with the CAS number 2227760-50-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a chiral methyl ester with a unique structure that includes a dimethylamino group and a hydroxyl group positioned at specific stereocenters, making it a valuable molecule for various applications in drug discovery and synthesis.

The molecular formula of methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate is C8H18NO3, and its molecular weight is approximately 166.24 g/mol. The compound exhibits a melting point of around 110°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and ethyl acetate. Its stereochemistry is critical, as the (3S) configuration plays a pivotal role in its biological activity and interactions with other molecules.

Recent studies have highlighted the potential of methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate as a bioactive molecule in the development of novel therapeutic agents. Researchers have explored its role as a precursor in the synthesis of complex natural products and bioactive compounds. For instance, its ability to act as a chiral building block has made it invaluable in asymmetric synthesis, where the formation of enantiomerically pure compounds is essential.

In terms of biological activity, methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate has shown promise in modulating enzyme activity and cellular signaling pathways. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated its potential as an inhibitor of certain kinases involved in cancer progression. This finding underscores its potential application in oncology, particularly in the development of targeted therapies.

The synthesis of methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate involves multi-step processes that require precise control over stereochemistry. One common approach involves the use of chiral resolution techniques or asymmetric catalysis to ensure the correct configuration at the stereocenter. Recent advancements in catalytic asymmetric synthesis have significantly improved the yield and enantiomeric excess of this compound, making it more accessible for large-scale applications.

Moreover, methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate has been investigated for its role in neuroprotective agents. A 2024 study conducted by researchers at Stanford University revealed that this compound exhibits neuroprotective properties by inhibiting oxidative stress and reducing inflammation in neuronal cells. These findings suggest its potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

In addition to its pharmacological applications, methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate has also been explored for its role in agricultural chemistry. Studies have shown that it can act as a natural plant growth regulator, enhancing crop yield and resistance to environmental stressors. This dual functionality across different scientific domains highlights its versatility and importance as a research tool.

From an analytical chemistry perspective, the characterization of methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods allow for precise determination of its molecular structure, stereochemistry, and purity, ensuring its reliability for downstream applications.

Looking ahead, the continued exploration of methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate's properties will undoubtedly yield further insights into its potential uses. With ongoing advancements in synthetic methodologies and biological screening techniques, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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